

Application Notes and Protocols for the Solid-Phase Synthesis of IRS1 Phosphopeptides

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Compound of Interest		
Compound Name:	IRS1-derived peptide	
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Introduction

Insulin Receptor Substrate 1 (IRS1) is a critical intracellular adaptor protein that plays a central role in the insulin and insulin-like growth factor (IGF) signaling pathways. Upon activation of the insulin receptor, IRS1 becomes phosphorylated on multiple tyrosine residues.[1] These phosphorylated tyrosines serve as docking sites for various downstream signaling molecules containing Src Homology 2 (SH2) domains, such as Phosphoinositide 3-kinase (PI3K) and Growth factor receptor-bound protein 2 (Grb2).[2][3] The recruitment of these proteins initiates cascades that regulate glucose metabolism, cell growth, and survival.[3] Dysregulation of IRS1 phosphorylation is implicated in insulin resistance and type 2 diabetes.[4][5]

The study of IRS1-mediated signaling pathways often requires precisely phosphorylated peptides for use in binding assays, kinase assays, and for the development of therapeutic inhibitors. Solid-phase peptide synthesis (SPPS) is the method of choice for producing these phosphopeptides with high purity and in sufficient quantities for research and drug development.[3] This document provides a detailed protocol for the synthesis of an IRS1 phosphopeptide containing a phosphotyrosine at position 895 (pY895), a key binding site for the Grb2 SH2 domain.[1]

IRS1 Signaling Pathway

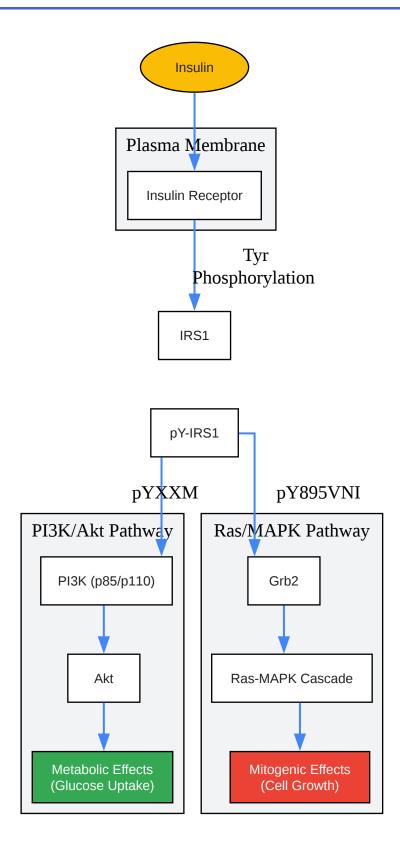


Methodological & Application

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The binding of insulin to its receptor triggers the autophosphorylation of the receptor's intracellular kinase domains. This activated receptor then phosphorylates IRS1 on multiple tyrosine residues. Phosphorylated tyrosine 895 (pY895) of IRS1 specifically recruits the adaptor protein Grb2, which in turn activates the Ras/MAPK pathway, primarily involved in cell growth and proliferation. Other phosphorylated tyrosines on IRS1 recruit other SH2 domain-containing proteins, such as the p85 subunit of PI3K, which activates the PI3K/Akt pathway, crucial for metabolic effects like glucose uptake.[3]





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IRS1 Signaling Cascade.

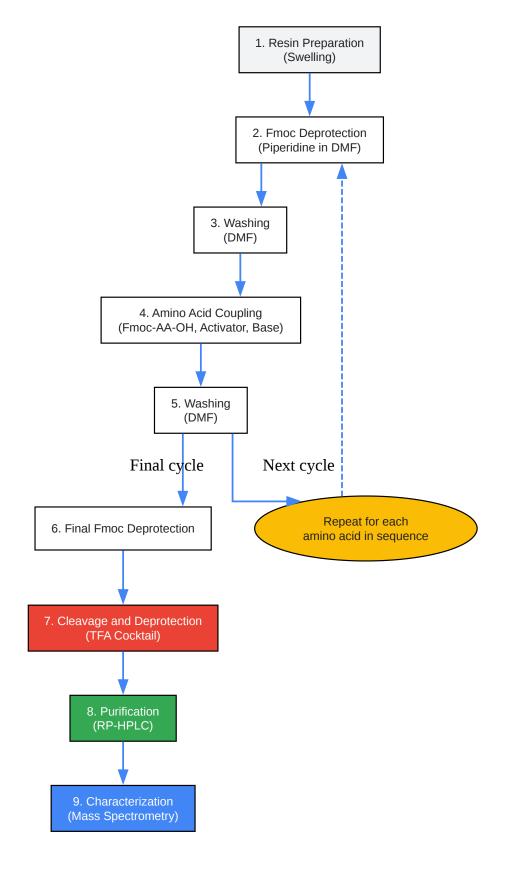




Experimental Workflow for Solid-Phase Phosphopeptide Synthesis

The synthesis of IRS1 phosphopeptides follows a cyclical process of amino acid coupling and deprotection on a solid support resin. The general workflow involves resin preparation, iterative Fmoc-deprotection and amino acid coupling cycles, and finally, cleavage of the peptide from the resin with simultaneous removal of side-chain protecting groups, followed by purification and characterization.





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Fmoc-SPPS Workflow.



Detailed Experimental Protocol: Synthesis of IRS1 (pY895) Peptide

This protocol details the manual solid-phase synthesis of a 12-amino acid peptide corresponding to residues 890-901 of human IRS1, with phosphorylation at Tyrosine 895.

Sequence: H-Gly-Ala-Pro-Gly-Tyr(PO₃H₂)-Val-Asn-Ile-Met-Glu-Arg-Arg-NH₂ Resin: Rink Amide MBHA resin (provides a C-terminal amide upon cleavage) Scale: 0.1 mmol

Materials and Reagents

- Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)
- Fmoc-protected amino acids (including Fmoc-Tyr(PO(OBzl)OH)-OH)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, reagent grade
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Trifluoroacetic acid (TFA), reagent grade
- Triisopropylsilane (TIS)
- 1,2-Ethanedithiol (EDT)
- Dichloromethane (DCM)
- Diethyl ether, anhydrous
- Acetonitrile (ACN), HPLC grade
- · Milli-Q or deionized water

Protocol Steps



- Resin Swelling:
 - Weigh 200 mg of Rink Amide MBHA resin into a peptide synthesis vessel.
 - Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
 - Drain the DMF.
- Initial Fmoc Deprotection:
 - Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
 - Agitate for 5 minutes. Drain.
 - Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
 - Drain and wash the resin thoroughly with DMF (5 x 5 mL).
- Amino Acid Coupling Cycle (repeated for each amino acid):
 - Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF. Add 4 equivalents of DIC. Vortex for 1-2 minutes. For Fmoc-Tyr(PO(OBzl)OH)-OH, use a pre-dissolved solution in DMF if solubility is an issue.
 - Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
 - Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
 - Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
 - Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added amino acid, preparing the peptide for the next coupling cycle.
- Final Cleavage and Deprotection:



- After the final amino acid (Glycine) has been coupled and deprotected, wash the resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.
- Prepare the cleavage cocktail: 92.5% TFA, 2.5% water, 2.5% TIS, 2.5% EDT.
- Add 5 mL of the cleavage cocktail to the dried resin.
- Incubate for 2-3 hours at room temperature with occasional agitation.
- Filter the cleavage mixture into a cold 50 mL centrifuge tube.
- Wash the resin with an additional 1 mL of TFA and combine the filtrates.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.
 - Centrifuge at 3000 x g for 10 minutes. Decant the ether.
 - Wash the peptide pellet with cold diethyl ether two more times.
 - Dry the crude peptide pellet under vacuum.
 - Dissolve the crude peptide in a minimal amount of 50% ACN/water and purify by reversephase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
 - Collect fractions corresponding to the major peak and confirm the mass of the desired phosphopeptide by mass spectrometry.
 - Lyophilize the pure fractions to obtain the final product as a white powder.

Data Presentation

Quantitative data for the synthesis of the IRS1 (pY895) peptide are summarized below. These are representative values and may vary depending on the specific synthesis conditions and peptide sequence.

Table 1: Synthesis Yield and Purity



Parameter	Value	Method of Determination
Resin Loading	0.5 mmol/g	Manufacturer's Specification
Theoretical Yield	~150 mg	Calculation based on 0.1 mmol scale
Crude Peptide Yield	105-120 mg	Gravimetric
Crude Purity	>70%	RP-HPLC at 220 nm
Final Yield after Purification	30-45 mg	Gravimetric
Final Purity	>95%	RP-HPLC at 220 nm[6][7][8]

Table 2: Mass Spectrometry Characterization

Parameter	Value
Peptide Sequence	Gly-Ala-Pro-Gly-Tyr(p)-Val-Asn-Ile-Met-Glu-Arg- Arg-NH2
Molecular Formula	C59H99N21O20PS
Theoretical Monoisotopic Mass	1484.67 g/mol
Observed Mass [M+H]+	1485.68 m/z
Observed Mass [M+2H] ²⁺	743.34 m/z

Conclusion

The solid-phase synthesis of IRS1 phosphopeptides is an essential tool for dissecting the intricacies of insulin signaling and for the development of novel therapeutics targeting this pathway. The Fmoc-based strategy outlined here, utilizing a protected phosphotyrosine amino acid, allows for the efficient and reliable production of high-purity IRS1 phosphopeptides. The provided protocol for the synthesis of the IRS1 (pY895) peptide serves as a robust template that can be adapted for the synthesis of other IRS1 phosphopeptides, thereby facilitating further research into the complex regulatory mechanisms of insulin action.



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